molecular formula C14H21ClN4O2 B11830454 tert-Butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B11830454
M. Wt: 312.79 g/mol
InChI Key: OVQBSJARYHXFQW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate (CAS: 945895-38-5) is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₃H₁₉ClN₄O₂ and a molecular weight of 298.77 g/mol . Its structure features a pyrrolidine ring substituted at the 3-position with an aminomethyl group linked to a 2-chloropyrimidine moiety. The tert-butyloxycarbonyl (Boc) group at the 1-position of pyrrolidine acts as a protective group, enhancing solubility and stability during synthetic processes. This compound is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules due to its pyrimidine core, which is a common pharmacophore in drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 3-[[(2-chloropyrimidin-4-yl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-7-5-10(9-19)8-17-11-4-6-16-12(15)18-11/h4,6,10H,5,7-9H2,1-3H3,(H,16,17,18)

InChI Key

OVQBSJARYHXFQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine

The synthesis begins with the protection of pyrrolidine’s secondary amine using di-tert-butyl dicarbonate (Boc anhydride). This step typically employs tertiary bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–25°C. For example:

Pyrrolidine+(Boc)2OTEA, DCMtert-butyl pyrrolidine-1-carboxylate[3][4]\text{Pyrrolidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{tert-butyl pyrrolidine-1-carboxylate} \quad

Yields exceed 90% when using 1.8 equivalents of TEA and rigorous exclusion of moisture.

Aminomethylation at the Pyrrolidine 3-Position

Introducing the aminomethyl group requires functionalizing the pyrrolidine ring’s 3-position. A two-step approach is common:

  • Mannich Reaction : Condensation of formaldehyde with tert-butyl pyrrolidine-1-carboxylate and a secondary amine (e.g., methylamine) generates the 3-aminomethyl derivative.

  • Reductive Amination : Alternatively, reaction with tert-butyl 3-formylpyrrolidine-1-carboxylate and ammonium acetate in the presence of sodium cyanoborohydride achieves similar results.

The choice between methods depends on scalability; reductive amination offers higher regioselectivity (≥95%) but requires careful pH control.

Coupling with 2-Chloropyrimidin-4-Amine

Nucleophilic Aromatic Substitution

The 2-chloropyrimidin-4-amine reacts with the aminomethyl-pyrrolidine intermediate via nucleophilic substitution. Key conditions include:

  • Solvent : Dimethylacetamide (DMA) or tetrahydrofuran (THF)

  • Base : 3.0–5.0 equivalents of DIPEA

  • Temperature : 48–53°C for 3–6 hours

For example:

3-Aminomethyl-pyrrolidine-Boc+2-chloropyrimidin-4-amineDIPEA, DMATarget compound[3][5]\text{3-Aminomethyl-pyrrolidine-Boc} + \text{2-chloropyrimidin-4-amine} \xrightarrow{\text{DIPEA, DMA}} \text{Target compound} \quad

Yields range from 65% to 78%, with purity ≥95% after silica gel chromatography.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination provides an alternative route, particularly for sterically hindered substrates. Using Pd(OAc)₂ and Xantphos in toluene at 100°C improves yields to 82%. However, this method is less favored due to higher costs and residual metal contamination risks.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterNucleophilic SubstitutionBuchwald-Hartwig
Optimal Solvent DMAToluene
Temperature 50°C100°C
Reaction Time 6 hours12 hours
Yield 78%82%

DMA enhances solubility of the chloropyrimidine intermediate, while toluene minimizes side reactions in metal-catalyzed routes.

Base Selection

  • DIPEA : Preferred for nucleophilic substitution due to its ability to scavenge HCl without hydrolyzing the Boc group.

  • Cs₂CO₃ : Used in catalytic amination but risks deprotection at elevated temperatures.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.40–3.55 (m, 4H, pyrrolidine), 4.10 (s, 2H, CH₂NH), 6.55 (d, 1H, pyrimidine-H), 8.20 (d, 1H, pyrimidine-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 28.4 (Boc-CH₃), 47.1 (pyrrolidine-C), 79.8 (Boc-C), 154.6 (C=O), 148.2 (pyrimidine-C).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥95%. Residual solvents (DMA, THF) are monitored via GC-MS, with limits <500 ppm.

Industrial-Scale Considerations

Cost-Effective Process Design

A hybrid approach using nucleophilic substitution followed by crystallization from heptane/ethyl acetate reduces production costs by 30% compared to catalytic methods. Key metrics:

  • Throughput : 1.2 kg/L per batch

  • Overall Yield : 71%

  • Purity : 98.5% after recrystallization

Chemical Reactions Analysis

tert-Butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Neuroprotective Effects

Research has indicated that tert-butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate may have neuroprotective properties. In vitro studies demonstrated that the compound could reduce oxidative stress and inflammation in neuronal cells, particularly under conditions that mimic neurodegenerative diseases.

Case Study : A study involving astrocytes treated with amyloid-beta peptides showed that this compound significantly improved cell viability and reduced inflammatory cytokine production, suggesting its potential role in treating Alzheimer's disease.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways. For instance, derivatives of pyrimidine have shown inhibitory effects on enzymes like β-secretase and acetylcholinesterase, which are critical in the context of neurodegenerative diseases.

Mechanism of Action : The chloropyrimidine moiety forms hydrogen bonds with active sites on enzymes, while the pyrrolidine structure enhances stability and interaction with target molecules.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds similar to this compound. These derivatives exhibit significant antibacterial activity against various pathogens, indicating their potential use in treating infections.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
NeuroprotectionReduction of oxidative stress
Enzyme InhibitionInhibition of β-secretase and acetylcholinesterase
Antimicrobial ActivityNotable antibacterial effects

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogues

Compound Name Core Structure Key Substituent(s) Molecular Weight (g/mol) Notable Properties/Applications Reference
tert-Butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate Pyrrolidine-pyrimidine 2-Chloropyrimidine, aminomethyl 298.77 Kinase inhibitor scaffold
tert-Butyl 2-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate Pyrrolidine-pyrimidine Positional isomer (2-position) 312.79 Altered steric profile
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate Piperidine-pyrimidine Methyl, oxygen linker 327.81 Increased lipophilicity
tert-Butyl 3-(((2-chloropyrimidin-4-yl)methoxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine-pyrimidine Methoxy linker (vs. amino) Not reported Reduced hydrogen-bonding capacity
tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine-alkyne Propargyl ether, ester Not reported Click chemistry applications

Research Implications

  • Biological Activity: The amino group in the target compound is critical for interactions with enzymatic active sites, as seen in kinase inhibition. Its replacement with methoxy () or oxygen () reduces potency .
  • Synthetic Utility : The Boc-protected pyrrolidine in the target compound facilitates straightforward deprotection for further functionalization, a strategy shared with analogues in .
  • Structural Insights : Piperidine analogues () exhibit higher conformational flexibility, while positional isomers () demonstrate the impact of stereoelectronic effects on binding .

Biological Activity

tert-Butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and a chloropyrimidine moiety, suggests various biological activities that warrant detailed exploration.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H23ClN4O2
Molecular Weight326.82 g/mol
IUPAC Nametert-butyl 3-[[(2-chloropyrimidin-4-yl)-methylamino]methyl]pyrrolidine-1-carboxylate
InChI KeyNHWCXDDAVJMRRR-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=NC(=NC=C2)Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloropyrimidine component is known for forming hydrogen bonds with active sites, while the pyrrolidine ring enhances structural stability, leading to modulation of biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : The chloropyrimidine moiety may inhibit or activate specific enzymes involved in metabolic pathways, which can impact cellular processes such as proliferation and apoptosis.
  • Anticancer Potential : Preliminary studies suggest that derivatives of chloropyrimidines have shown efficacy in inhibiting cancer cell growth. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines .
  • Antimicrobial Activity : Some studies have indicated that pyrimidine derivatives possess antimicrobial properties, suggesting that this compound may also exhibit similar effects against certain pathogens .

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several chloropyrimidine derivatives and tested their effects on the A431 vulvar epidermal carcinoma cell line. One derivative demonstrated significant inhibition of cell proliferation and migration, suggesting potential applications in cancer therapy .

Study 2: Enzyme Interaction

Another investigation focused on the interaction between chloropyrimidine compounds and specific kinases involved in cancer signaling pathways. The results indicated that these compounds could effectively modulate kinase activity, leading to altered cellular responses and growth inhibition in cancerous cells .

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : It acts as an intermediate in synthesizing pharmaceutical agents targeting specific biological pathways.
  • Organic Synthesis : As a versatile building block, it facilitates the development of more complex organic molecules.

Q & A

Q. What are the optimal synthetic conditions for preparing tert-Butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between tert-butyl pyrrolidine derivatives and 2-chloropyrimidin-4-amine. Key parameters include:
  • Solvent : Use anhydrous isopropanol (i-PrOH) to minimize side reactions .
  • Temperature : Maintain 55°C for 5 hours to ensure complete reaction .
  • Catalyst/Base : Employ DIPEA (N,N-diisopropylethylamine) to deprotonate the amine and drive the reaction .
  • Purification : Column chromatography with gradient elution (DCM/MeOH, 100:0 → 97.5:2.5) yields high-purity product (>94%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Assign peaks to confirm structural integrity (e.g., δ 7.98 ppm for pyrimidine protons, δ 1.44 ppm for tert-butyl groups) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ observed at 299.1275 vs. calculated 299.1269) .
  • Melting Point Analysis : Confirm purity (mp 126–130°C) .

Q. What safety protocols should be followed during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage : Keep in a cool, dry environment (2–8°C) away from strong oxidizers to prevent decomposition .
  • Emergency Measures : Equip labs with eyewash stations and ensure immediate access to safety showers .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via HPLC or LC-MS under varying temperatures and concentrations to determine rate laws .
  • Isotopic Labeling : Use deuterated reagents (e.g., DIPEA-d21) to track proton transfer steps via NMR .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian software) to simulate transition states and identify intermediates .

Q. What strategies can be used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace tert-butyl with benzyl groups) and assess biological activity .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
  • Crystallography : Co-crystallize the compound with proteins (e.g., H3/H4 receptors) to map binding interactions .

Q. How can computational methods predict its interactions with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., histamine receptors) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .
  • QSAR Modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity data .

Q. What experimental approaches resolve contradictions in reported toxicity data?

  • Methodological Answer :
  • Dose-Response Studies : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish LD50 values .
  • Metabolic Profiling : Use liver microsomes to identify toxic metabolites via LC-QTOF-MS .
  • Comparative Analysis : Cross-reference results with databases like PubChem to contextualize discrepancies .

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